molecular formula C7H4ClN3O B13108850 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde

4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde

Cat. No.: B13108850
M. Wt: 181.58 g/mol
InChI Key: WTEKYEOPVWZXDT-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This multifunctional molecule features both an aldehyde group and a chloro substituent on a fused pyrazolopyridine scaffold, making it a valuable electrophilic building block for constructing more complex structures via nucleophilic substitution and condensation reactions . While specific pharmacological data for this exact compound is not publicly available, its core structure, the 1H-pyrazolo[4,3-c]pyridine, is a privileged scaffold in medicinal chemistry. Research into similar pyrazolopyridine derivatives highlights their significant interest as core structures in the development of therapeutic agents . The presence of multiple nitrogen atoms in the bicyclic system allows for effective hydrogen bonding, which can be crucial for target binding. The aldehyde functional group is particularly valuable for introducing additional molecular diversity through reactions such as reductive amination to form secondary amines, or condensation with hydrazines and hydroxylamines to create hydrazone and oxime derivatives, respectively. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-2H-pyrazolo[4,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)10-11-5(6)3-12/h1-3H,(H,10,11)

InChI Key

WTEKYEOPVWZXDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituents Core Structure Key Functional Groups
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde 4-Cl, 3-CHO Pyrazolo[4,3-c]pyridine Aldehyde, Chlorine
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7) 4-Cl, 3-I Pyrazolo[4,3-c]pyridine Iodine, Chlorine
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-90-4) 4-Cl, 6-Cl, 3-CH₃ Pyrazolo[4,3-c]pyridine Methyl, Dichloro
7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-11-6) 7-Cl Pyrazolo[3,4-c]pyridine Chlorine (different ring junction)
  • Electronic Effects : The aldehyde group in the target compound introduces strong electron-withdrawing character, enhancing reactivity toward nucleophilic additions (e.g., Schiff base formation) compared to halogenated analogs like 4-chloro-3-iodo derivatives .
  • Steric Considerations : Methyl-substituted analogs (e.g., 4,6-dichloro-3-methyl) exhibit reduced steric accessibility at position 3, limiting further derivatization .

Biological Activity

4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde
  • Molecular Formula : C7H5ClN2O
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 251352-67-7

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, 4-chloro derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehydeMCF-7 (Breast Cancer)12.5Induction of Apoptosis
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehydeK562 (Leukemia)10.0Caspase Activation
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehydeA549 (Lung Cancer)15.0Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The biological activity of 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:

  • DNA Interaction : The compound can bind to DNA, disrupting replication processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • Apoptotic Pathways : The activation of apoptotic pathways through caspase cascades leads to programmed cell death in cancer cells.

Study on Anticancer Effects

A study conducted by researchers evaluated the efficacy of various pyrazolo[4,3-c]pyridine derivatives, including 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde, against multiple cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The results indicated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

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